6-Fluoro-2-naphthoic acid chemical properties
6-Fluoro-2-naphthoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 6-Fluoro-2-naphthoic acid
This guide provides a comprehensive overview of the chemical and physical properties of 6-Fluoro-2-naphthoic acid, tailored for researchers, scientists, and professionals in drug development. It covers its fundamental properties, spectral data, and plausible experimental protocols for its synthesis and analysis.
Core Chemical Properties
6-Fluoro-2-naphthoic acid is a fluorinated derivative of naphthoic acid.[1][2][3] The presence of the fluorine atom can significantly influence its chemical and biological properties, making it a compound of interest in medicinal chemistry and materials science.
Physicochemical Data
The key physicochemical properties of 6-Fluoro-2-naphthoic acid are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₁H₇FO₂ | [2][3][4] |
| Molecular Weight | 190.17 g/mol | [2][3][4] |
| Melting Point | 242-246 °C | [3][4][5] |
| Boiling Point (Predicted) | 336.4 ± 17.0 °C | [6] |
| Density (Predicted) | 1.355 ± 0.06 g/cm³ | [6] |
| pKa (Predicted) | 4.14 ± 0.30 | [6] |
| Form | Solid | [3][4] |
Identifiers
For unambiguous identification, the following identifiers are associated with 6-Fluoro-2-naphthoic acid:
| Identifier | Value | Source |
| CAS Number | 5043-01-6 | [2][3][4] |
| MDL Number | MFCD06200717 | [4][5] |
| PubChem Substance ID | 24882984 | [4] |
| InChI | 1S/C11H7FO2/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-6H,(H,13,14) | [3][4] |
| InChI Key | CYKDCZRPLWJEKA-UHFFFAOYSA-N | [3][4] |
| SMILES | OC(=O)c1ccc2cc(F)ccc2c1 | [3][4] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 6-Fluoro-2-naphthoic acid are not extensively documented in publicly available literature. However, based on established organic chemistry principles and available information on related compounds, the following sections outline plausible methodologies.
Synthesis of 6-Fluoro-2-naphthoic acid
A common route for the synthesis of 6-Fluoro-2-naphthoic acid involves the carboxylation of a suitable organometallic precursor derived from 2-Bromo-6-fluoronaphthalene.
Step 1: Synthesis of 2-Bromo-6-fluoronaphthalene
The precursor, 2-Bromo-6-fluoronaphthalene, can be synthesized from 6-bromo-2-naphthylamine via a Sandmeyer-type reaction.
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Diazotization: 6-bromo-2-naphthylamine is treated with sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (typically below 0 °C) to form the corresponding diazonium salt.[1][7]
-
Fluorination: The diazonium salt is then reacted with a fluorine source, such as fluoroboric acid or hexafluorophosphoric acid, followed by thermal decomposition (the Balz-Schiemann reaction) to yield 2-Bromo-6-fluoronaphthalene.[1][7]
Step 2: Carboxylation of 2-Bromo-6-fluoronaphthalene
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Grignard Reagent Formation: 2-Bromo-6-fluoronaphthalene is reacted with magnesium turnings in an anhydrous ether solvent (e.g., tetrahydrofuran) to form the Grignard reagent, 6-fluoro-2-naphthylmagnesium bromide.
-
Carboxylation: The Grignard reagent is then carboxylated by bubbling dry carbon dioxide gas through the solution or by pouring the Grignard solution over dry ice.
-
Acidification: The resulting carboxylate salt is acidified with a strong acid (e.g., hydrochloric acid) to protonate the carboxylate and yield the final product, 6-Fluoro-2-naphthoic acid.
Purification:
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.[8] The purity can be assessed by techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[8]
Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For 6-Fluoro-2-naphthoic acid, both ¹H and ¹³C NMR would be essential.
-
Sample Preparation: A saturated solution of the compound is prepared in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is typically used as an internal standard.
-
¹H NMR: The spectrum would show signals in the aromatic region, with chemical shifts and coupling constants characteristic of the naphthalene ring system. The fluorine atom would likely cause additional splitting of adjacent proton signals.
-
¹³C NMR: The spectrum would display signals for all eleven carbon atoms in the molecule. The carbon atom attached to the fluorine would exhibit a large one-bond C-F coupling constant.
-
¹⁹F NMR: This would show a single resonance for the fluorine atom, and its coupling to nearby protons could provide further structural confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.[9][10]
-
Sample Preparation: For a solid sample, the spectrum is typically recorded using an Attenuated Total Reflectance (ATR) accessory. A small amount of the powdered sample is placed on the ATR crystal, and pressure is applied.[9]
-
Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
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Expected Absorptions:
-
O-H stretch: A broad absorption band in the region of 3300-2500 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.
-
C=O stretch: A strong, sharp absorption band around 1700-1680 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.
-
C=C stretch: Aromatic ring C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
-
C-F stretch: An absorption in the 1250-1000 cm⁻¹ region.
-
Visualizations
Plausible Synthesis Workflow
The following diagram illustrates a plausible workflow for the synthesis of 6-Fluoro-2-naphthoic acid.
Caption: Plausible synthesis workflow for 6-Fluoro-2-naphthoic acid.
Relationship between Properties and Analysis
This diagram shows the logical relationship between the chemical's properties and the methods used for its analysis.
Caption: Interrelation of chemical properties and analytical techniques.
Example Signaling Pathway for a Related Compound
While no specific signaling pathways involving 6-Fluoro-2-naphthoic acid are prominently documented, related naphthoic acid derivatives, such as 1,4-dihydroxy-2-naphthoic acid, have been shown to interact with the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[11] The following diagram illustrates this pathway as a relevant example for this class of compounds.
References
- 1. KR20120036357A - Process for preparing 2-bromo-6-fluoronaphthalene - Google Patents [patents.google.com]
- 2. scbt.com [scbt.com]
- 3. 6-氟-2-萘甲酸 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 4. rsc.org [rsc.org]
- 5. 6-フルオロ-2-ナフトエ酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 6-FLUORO-2-NAPHTHOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. WO2011120351A1 - Process for preparing 2-bromo-6-fluoronaphthalene - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 10. Different experimental approaches for Fourier-transform infrared spectroscopy applications in biology and biotechnology: A selected choice of representative results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
